molecular formula C10H10ClN B14599945 3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene CAS No. 61196-77-8

3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene

Cat. No.: B14599945
CAS No.: 61196-77-8
M. Wt: 179.64 g/mol
InChI Key: PKORKORPUPMDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene is an organic compound characterized by the presence of a three-membered azirene ring substituted with a 4-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired azirene compound with a good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene can undergo various chemical reactions, including:

    Oxidation: The azirene ring can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxirane derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A structurally related compound with a hydroxyl group instead of the azirene ring.

    4-Chlorophenyl azide: Contains a similar 4-chlorophenyl group but with an azide functional group.

Uniqueness

3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene is unique due to its azirene ring, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. The presence of the azirene ring allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61196-77-8

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethylazirine

InChI

InChI=1S/C10H10ClN/c1-10(2)9(12-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

PKORKORPUPMDPL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.